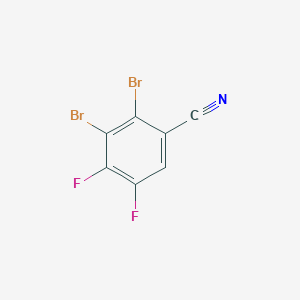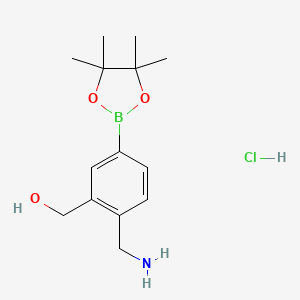
(2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride is a complex organic compound that features a boronic ester group and an aminomethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the boronic ester group through a reaction between a phenylboronic acid derivative and a suitable alcohol under acidic conditions. The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry techniques allow for precise control over reaction parameters, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
(2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic ester group can be reduced to form a borane derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while reduction of the boronic ester can produce a borane derivative.
Scientific Research Applications
Chemistry
In chemistry, (2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe for studying enzyme activity. The aminomethyl group can be modified to attach fluorescent tags, allowing for the visualization of enzyme interactions in live cells.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the boronic ester group can be used to design proteasome inhibitors, which are a class of drugs used in cancer treatment.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers with unique electronic properties.
Mechanism of Action
The mechanism of action of (2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride depends on its specific application. In the context of enzyme inhibition, the boronic ester group can form a reversible covalent bond with the active site of the enzyme, blocking its activity. This interaction can be highly specific, targeting particular enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the aminomethyl and hydroxyl groups, making it less versatile in certain reactions.
(4-(Aminomethyl)phenyl)boronic Acid: Similar structure but lacks the dioxaborolan group, affecting its reactivity and stability.
(2-(Aminomethyl)phenyl)methanol: Lacks the boronic ester group, limiting its use in cross-coupling reactions.
Uniqueness
(2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride is unique due to the presence of both the boronic ester and aminomethyl groups, which provide a combination of reactivity and stability not found in simpler compounds. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in scientific research.
Properties
Molecular Formula |
C14H23BClNO3 |
|---|---|
Molecular Weight |
299.60 g/mol |
IUPAC Name |
[2-(aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C14H22BNO3.ClH/c1-13(2)14(3,4)19-15(18-13)12-6-5-10(8-16)11(7-12)9-17;/h5-7,17H,8-9,16H2,1-4H3;1H |
InChI Key |
FGKLOCCSVWAUTE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



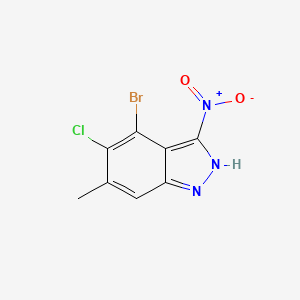
![3-[3-(Acetylamino)phenoxy]propanoic acid](/img/structure/B13920498.png)
![3-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B13920503.png)
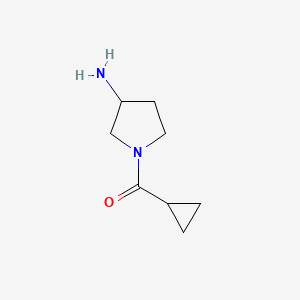
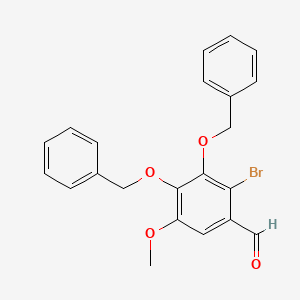
![3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13920519.png)
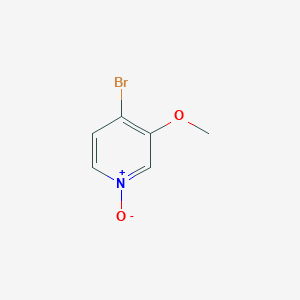

![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
![[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13920549.png)
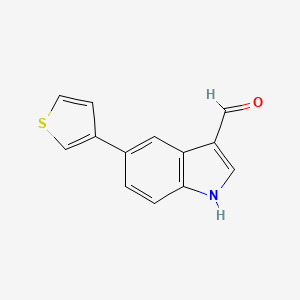
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13920557.png)
